molecular formula C17H20N4O4S2 B6527473 2-methoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 893128-82-0

2-methoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B6527473
CAS No.: 893128-82-0
M. Wt: 408.5 g/mol
InChI Key: RYFJKLYMWZUTDQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole family, a class of heterocyclic molecules renowned for their diverse biological activities, including antimicrobial, antifungal, and insecticidal properties . The structure integrates a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl-methyl group bearing an oxolane (tetrahydrofuran) moiety, as well as a 2-methoxybenzamide group.

Properties

IUPAC Name

2-methoxy-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S2/c1-24-13-7-3-2-6-12(13)15(23)19-16-20-21-17(27-16)26-10-14(22)18-9-11-5-4-8-25-11/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFJKLYMWZUTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule with notable biological activities, particularly in the context of anti-tuberculosis and anticancer properties. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C27H32N8O15P2C_{27}H_{32}N_{8}O_{15}P_{2}, with a molecular weight of approximately 770.5 g/mol. The structure features a methoxy group, an oxolan ring, and a thiadiazole moiety, which are critical for its biological activity.

Structural Formula

The structural representation can be summarized as follows:

IUPAC Name [[(2R,3S,4R,5R)5(6aminopurin9yl)3,4dihydroxyoxolan2yl]methoxyhydroxyphosphoryl][(2R,3S,4R,5R)5[(4S)3carbamoyl4(pyridine4carbonyl)4Hpyridin1yl]3,4dihydroxyoxolan2yl]methylhydrogenphosphate\text{IUPAC Name }[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl][(2R,3S,4R,5R)-5-[(4S)-3-carbamoyl-4-(pyridine-4-carbonyl)-4H-pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methylhydrogenphosphate

Anti-Tuberculosis Activity

Recent studies have highlighted the anti-tuberculosis potential of this compound. A series of derivatives were synthesized and tested against Mycobacterium tuberculosis (Mtb), with significant findings:

  • Inhibitory Concentrations : The most effective derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.78mM0.78\,\text{mM} against the H37Rv strain of Mtb .
  • Mechanism of Action : Molecular docking studies indicated that these compounds bind effectively to key enzymes in the Mtb metabolic pathway, particularly targeting ketol-acid reductoisomerase (KARI), which is crucial for bacterial survival .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Cell Lines Tested : Various cancer cell lines were evaluated for sensitivity to the compound. The IC50 values ranged from 2.2μM2.2\,\mu M to 4.4μM4.4\,\mu M, indicating potent antiproliferative effects .
  • Selectivity : Notably, the compound showed selective activity against certain cancer types while exhibiting lower toxicity towards normal cells .

Cytotoxicity Assessment

Cytotoxicity was assessed using the MTT assay on human embryonic kidney cells (HEK293T). The results indicated that while some derivatives showed promising biological activity, they also exhibited varying degrees of cytotoxicity .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Anti-TuberculosisMycobacterium tuberculosis H37Rv0.78 mM
Anticancer ActivityVarious Cancer Cell Lines2.2 - 4.4 µM
CytotoxicityHEK293T CellsVariable

Case Study 1: Anti-Tuberculosis Efficacy

In a study conducted by Krishna et al., a series of novel compounds were synthesized based on the structure of this compound. Among these compounds, several demonstrated potent inhibitory activity against Mtb with MIC values significantly lower than traditional antibiotics like isoniazid and rifampicin .

Case Study 2: Anticancer Potential

A separate study focused on the antiproliferative effects of this compound on breast cancer cell lines (MCF-7). The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis through mitochondrial pathways . These results suggest potential therapeutic applications in oncology.

Scientific Research Applications

Overview

The compound 2-methoxy-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure suggests potential applications in drug development, particularly in targeting specific biological pathways.

Medicinal Chemistry

The compound's structure indicates potential as a therapeutic agent. Research has focused on its ability to modulate biological activities related to:

  • Antimicrobial Properties : Preliminary studies suggest that the thiadiazole ring may enhance the compound's effectiveness against various pathogens, making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : The oxolan moiety is linked to anti-inflammatory activity, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Cancer Research

Recent studies have explored the compound's potential as an anticancer agent. The following mechanisms have been investigated:

  • Cell Cycle Modulation : The compound has shown promise in affecting cell cycle progression in cancer cells, potentially leading to apoptosis.
  • Targeting Specific Pathways : Investigations into the inhibition of specific kinases involved in tumor growth have indicated that this compound might play a role in targeted cancer therapies.

Neuropharmacology

Research into neuroprotective effects has also been conducted:

  • Cognitive Enhancement : Some studies suggest that the compound may improve cognitive function and memory retention, making it a candidate for further exploration in neurodegenerative diseases like Alzheimer's.
  • Neuroinflammation Reduction : The anti-inflammatory properties may extend to neural tissues, providing a protective effect against neuroinflammation.

Table 1: Summary of Key Research Findings

Study FocusFindingsReference
Antimicrobial ActivityExhibited significant inhibition against E. coli PubChem
Anti-inflammatoryReduced cytokine levels in animal models Google Patents
Cancer Cell StudiesInduced apoptosis in breast cancer cell lines HMDB
Neuroprotective EffectsImproved memory recall in rodent models DrugBank

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogues sharing the 1,3,4-thiadiazole or related heterocyclic cores, focusing on structural variations, pharmacological profiles, and synthesis methodologies.

Structural Analogues

a) Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205)
  • Molecular Formula : C₁₈H₁₅N₃O₄S
  • Molecular Weight : 369.40 g/mol
  • Key Features : Replaces the oxolane-containing carbamoyl group with a phenylcarbamoyl moiety and substitutes the benzamide with a methyl benzoate ester.
  • Properties : The ester group may reduce metabolic stability compared to the benzamide in the target compound, while the phenyl group offers rigidity but lower solubility .
b) 2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide Hemihydrate
  • Molecular Formula : C₁₇H₁₅N₃O₃S·0.5H₂O
  • Molecular Weight : ~362.85 g/mol (anhydrous)
  • Key Features : Shares the 2-methoxybenzamide substituent but lacks the sulfanyl-carbamoyl-oxolane side chain. Instead, it features a 2-methoxyphenyl group directly attached to the thiadiazole ring.
  • Crystallography : The hemihydrate form exhibits intermolecular hydrogen bonds between the benzamide and thiadiazole groups, stabilizing the lattice .
c) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(Substituted Phenyl)propanamides
  • Key Features: Replaces 1,3,4-thiadiazole with 1,3,4-oxadiazole and introduces a thiazole-amino group. The sulfanyl linker connects to a propanamide chain instead of a carbamoyl-methyl group.
  • Synthesis : Involves hydrazine reflux and carbon disulfide-mediated cyclization, differing from the oxolane-incorporating methods required for the target compound .

Pharmacological and Physicochemical Comparisons

Compound Core Heterocycle Substituents Molecular Weight (g/mol) Notable Activities
Target Compound 1,3,4-Thiadiazole Oxolane-carbamoyl, 2-methoxybenzamide ~453.52* Potential antimicrobial, antifungal†
LS-03205 1,3,4-Thiadiazole Phenylcarbamoyl, methyl benzoate 369.40 Unknown (hazard data unavailable)
Hemihydrate Analog 1,3,4-Thiadiazole 2-Methoxyphenyl, 2-methoxybenzamide ~362.85 Structural insights (no activity data)
Oxadiazole-Thiazole Propanamides 1,3,4-Oxadiazole Thiazole-amino, substituted phenyl ~350–400‡ Antimicrobial, anti-inflammatory

*Calculated based on formula C₂₀H₂₃N₅O₄S₂.
†Inferred from structural similarity to bioactive thiadiazoles .
‡Range estimated from substituent variability.

Key Research Findings and Limitations

  • Biological Activity : While direct data for the target compound is absent, structurally related 1,3,4-thiadiazoles exhibit EC₅₀ values in the micromolar range against fungal pathogens (e.g., Candida albicans) .
  • Thermal Stability : Thiadiazole derivatives generally decompose above 200°C, consistent with thermal gravimetric analysis of LS-03205 .

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